4-Fluoro-3-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

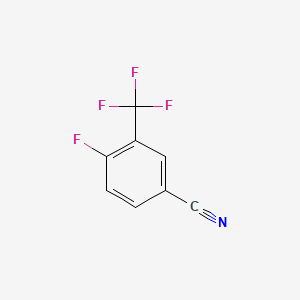

2D Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F4N/c9-7-2-1-5(4-13)3-6(7)8(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQZQCORFYSSCFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60217859 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67515-59-7 | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60217859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-3-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Fluoro-3-(trifluoromethyl)benzonitrile: A Technical Guide

CAS Number: 67515-59-7

Synonyms: 5-Cyano-2-fluorobenzotrifluoride

This technical guide provides an in-depth overview of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.

Physicochemical Properties

This compound is a white to almost white crystalline powder.[1] Its unique fluorinated structure enhances its reactivity and stability, making it a valuable building block in organic synthesis. The trifluoromethyl group increases the lipophilicity of the molecule, a desirable characteristic for drug candidates.[1]

| Property | Value | Reference |

| Molecular Formula | C8H3F4N | [1][2][3] |

| Molecular Weight | 189.11 g/mol | [1][3] |

| Melting Point | 66 - 70 °C | [1][4] |

| Boiling Point | 195 °C | [1] |

| 202.5 ± 35.0 °C at 760 mmHg | [2] | |

| Density | 1.4 g/cm³ | [1][2] |

| Appearance | White to almost white powder/crystal | [1][4] |

| Purity | ≥ 98% (GC) | [1][4] |

| Solubility | Insoluble in water |

Spectroscopic Data

Spectroscopic data for this compound is available, including 1H NMR, IR, and MS, which are crucial for its identification and characterization in experimental settings.

Experimental Protocols: Synthesis

Two primary methods for the synthesis of this compound are detailed below.

Method 1: From 3-Trifluoromethyl-4-haloaniline

This method involves the diazotization of 3-trifluoromethyl-4-haloaniline followed by a cyanation reaction.

Step 1: Diazotization

-

Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.

-

Slowly add 2.5 mL of 12 mol·L-1 sulfuric acid solution while stirring to form a dark yellow solution.

-

Cool the solution to 0-5°C in an ice-salt bath, continuing to stir until a white paste is formed.

-

Slowly add 10 mL of a pre-cooled (0-5°C) 2 mol·L-1 NaNO2 solution to the white paste over approximately 30 minutes. This will result in a reddish-brown diazonium salt solution.[2]

-

Neutralize the glacial acetic acid by adding Na2CO3 until the pH reaches 7.0. The resulting solution is used directly in the next step.[2]

Step 2: Cyanation

-

In a separate flask, dissolve 0.84 g (2 mmol) of K3[Fe(CN)6] in 20 mL of distilled water.

-

Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)2 to the K3[Fe(CN)6] solution and stir at room temperature for 1 hour.

-

Cool this solution to 0-5°C in an ice-salt bath.

-

Slowly add the previously prepared diazonium salt solution to the K3[Fe(CN)6] solution over approximately 1 hour.

-

Continue stirring the mixture at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.[2]

Step 3: Purification

-

Filter the precipitate and wash the solid with dichloromethane.

-

Collect the organic phase and extract the aqueous phase twice with 1/3 volume of dichloromethane.

-

Combine all organic phases and concentrate under reduced pressure.

-

Purify the final product by column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent.[2]

Method 2: From o-Fluorobenzotrifluoride

This multi-step synthesis starts with o-fluorobenzotrifluoride and proceeds through nitration, reduction, bromination, diazotization, and finally, a substitution reaction to introduce the cyano group.

-

Nitration: o-Fluorobenzotrifluoride undergoes nitration to yield 3-trifluoromethyl-4-fluoronitrobenzene.

-

Reduction: The nitro group is then reduced to an amine, forming 3-trifluoromethyl-4-fluoroaniline.

-

Bromination and Diazotization: The aniline is brominated and then subjected to a diazotization and amine-removal reaction to produce 3-fluoro-4-trifluoromethyl bromobenzene.

-

Substitution: Finally, the bromine atom is replaced with a cyano group to yield the target compound, 3-fluoro-4-(trifluoromethyl)benzonitrile (an isomer of the target compound, this method is for a related compound).

Applications in Drug Discovery

A primary application of this compound is as a precursor in the synthesis of KCa3.1 potassium channel inhibitors.[2] These inhibitors are of significant interest for the treatment of various conditions, including autoimmune diseases, fibroproliferative disorders, and atherosclerosis.[2]

Mechanism of Action: KCa3.1 Potassium Channel Inhibition

The KCa3.1 channel, also known as the intermediate-conductance calcium-activated potassium channel, plays a crucial role in regulating calcium signaling and membrane potential in various non-excitable cells, including immune cells.[2]

The general mechanism of action for KCa3.1 inhibitors involves the physical blockage of the ion conduction pathway. By binding within the channel pore, these small molecules prevent the efflux of potassium ions, which in turn modulates the cell's membrane potential and downstream calcium-dependent signaling pathways. This can lead to the suppression of cellular activation, proliferation, and migration, which are key processes in many pathological conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. Page loading... [guidechem.com]

- 3. N-(2-Aminobenzoyl)benzotriazole Mediated Synthesis of 3-Acyl-2-alkyl(aryl)-4-hydroxyquinolines and 3-Acylamino-4(3H) quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide synthesis - chemicalbook [chemicalbook.com]

A Comprehensive Technical Guide to the Physical Properties of 4-Fluoro-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physical properties of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a versatile fluorinated compound. Its unique molecular structure makes it a compound of significant interest in the pharmaceutical and agrochemical industries, where it serves as a key intermediate in the synthesis of novel biologically active molecules.[1] The inclusion of a trifluoromethyl group enhances lipophilicity, a desirable characteristic in drug development.[1]

Core Physical and Chemical Properties

A summary of the key physical and chemical data for this compound is presented below. This information is crucial for its handling, application in synthetic chemistry, and for the development of analytical methods.

| Property | Value | Source(s) |

| CAS Number | 67515-59-7 | [1][2][3] |

| Molecular Formula | C8H3F4N | [1][2][3] |

| Molecular Weight | 189.11 g/mol | [1][2][3] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 66 - 70 °C | [1] |

| Boiling Point | 194 - 195 °C | [1][4] |

| 202.5 ± 35.0 °C at 760 mmHg | [2] | |

| Density | 1.4 g/cm³ | [1][2] |

| 1.323 g/cm³ | [4] | |

| Purity | ≥ 98% (GC) | [1] |

| Solubility | Insoluble in water | [3] |

| Refractive Index | n20D 1.444 | [2] |

| Vapor Pressure | 0.3 ± 0.4 mmHg at 25°C | [2] |

| Flash Point | 96.5 ± 17.3 °C | [2] |

| 193-195°C | [4] | |

| Storage Temperature | 2 - 8 °C | [1] |

| Room Temperature (Sealed in dry) | [4] | |

| Synonyms | 5-Cyano-2-fluorobenzotrifluoride | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties listed above are not extensively available in the public domain. The data presented is typically provided by chemical suppliers and is often determined using standard analytical techniques. For instance, the melting point is likely determined by Differential Scanning Calorimetry (DSC) or a standard melting point apparatus. The boiling point is typically measured at a specified pressure, and gas chromatography (GC) is a common method for assessing purity.

Logical Relationship of Properties

The interplay of the physical properties of this compound dictates its behavior in various applications. The following diagram illustrates the logical connections between its key attributes and their implications.

Caption: Interrelationship of this compound's properties and uses.

This flowchart highlights how the fundamental molecular structure gives rise to its key physical characteristics. The presence of the trifluoromethyl group is particularly influential, contributing to increased lipophilicity and stability, which are advantageous for its use as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its solid nature at room temperature, defined by its melting point, is a practical consideration for storage and handling.

References

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 67515-59-7), a key fluorinated building block in modern medicinal and agricultural chemistry. This document outlines its physicochemical properties, detailed synthesis protocols, and significant applications, serving as a critical resource for professionals in research and development.

Core Physicochemical and Structural Data

This compound is a white to off-white crystalline solid. Its unique molecular architecture, featuring a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, imparts desirable properties such as increased lipophilicity and metabolic stability in derivative compounds.[1] These characteristics make it a valuable intermediate in the synthesis of biologically active molecules.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 189.11 g/mol [1][2][3][4] |

| Molecular Formula | C₈H₃F₄N[1][2][3][4] |

| CAS Number | 67515-59-7[1][2][3] |

| Melting Point | 66 - 70 °C[1] |

| Boiling Point | 195 - 202.5 °C[1][2] |

| Density | 1.4 g/cm³[1][2] |

| Appearance | White to almost white powder/crystal[1] |

| Synonyms | 5-Cyano-2-fluorobenzotrifluoride[1][3] |

Experimental Protocols

The synthesis of this compound can be achieved through multiple synthetic routes. Below is a detailed methodology for a multi-step synthesis starting from o-fluorobenzotrifluoride, which is a common industrial approach.

Multi-Step Synthesis Workflow

This synthesis involves a five-step process: nitration, reduction, bromination, diazotization, and finally, cyanation to yield the target compound.[3][5]

Synthesis workflow for this compound.

Detailed Synthesis Methodology

Step 1: Nitration of o-Fluorobenzotrifluoride

-

Charge a suitable reaction vessel with 500.0g of o-fluorobenzotrifluoride and 540mL of 98% sulfuric acid.

-

Prepare a nitrating mixture of 144mL 98% nitric acid and 180mL 98% sulfuric acid and add it to a dropping funnel.

-

While stirring, slowly add the nitrating mixture to the reaction vessel, maintaining the internal temperature between 10-20°C. The addition typically takes about 3 hours.

-

After the addition is complete, continue stirring for another 30 minutes.

-

Allow the mixture to stand and separate. The aqueous layer is removed and extracted with dichloromethane to yield 3-trifluoromethyl-4-fluoronitrobenzene.[3]

Step 2: Reduction to 3-Trifluoromethyl-4-fluoroaniline

-

To a four-necked flask equipped with a mechanical stirrer and reflux condenser, add 1087 mL of water, 333.7g of iron powder, and 42.8g of ammonium chloride. Heat the mixture to reflux.

-

Slowly add 425g of 3-trifluoromethyl-4-fluoronitrobenzene from the previous step to the refluxing mixture over 2 hours.

-

Continue to reflux for an additional 3.5 hours after the addition is complete to yield 3-trifluoromethyl-4-fluoroaniline.[5]

Step 3: Bromination

-

In a three-neck flask, dissolve 490.0g of 3-trifluoromethyl-4-fluoroaniline in 2450 mL of acetic acid.

-

Add 481.0g of bromine dropwise via a dropping funnel, controlling the temperature between 10-20°C. This addition takes approximately 2 hours.

-

Continue stirring at room temperature for 2 hours post-addition.

-

Pour the reaction mixture into 5L of water and neutralize to pH 7 with a saturated sodium carbonate solution.

-

Filter the resulting solid to obtain 2-bromo-4-fluoro-5-(trifluoromethyl)aniline.[3]

Step 4: Diazotization and Amine Removal

-

The 2-bromo-4-fluoro-5-(trifluoromethyl)aniline is converted to its diazonium salt by reacting with sodium nitrite under acidic conditions.

-

This diazonium salt is then subjected to a reduction reaction (amine removal) to produce 3-fluoro-4-(trifluoromethyl)bromobenzene.[5]

Step 5: Cyanation

-

The final step involves a substitution reaction where the bromine atom of 3-fluoro-4-(trifluoromethyl)bromobenzene is replaced by a cyano group.

-

This is typically achieved by reacting with a metal cyanide, such as cuprous cyanide (CuCN), in a high-boiling point solvent like N-Methylpyrrolidone (NMP) or Dimethylformamide (DMF) at elevated temperatures (60-250 °C).[5]

-

Purification is performed via distillation or column chromatography to yield the final product, this compound.[2]

Applications in Research and Development

This compound is a crucial building block primarily utilized in the pharmaceutical and agrochemical sectors.[1][4] Its trifluoromethyl group enhances lipophilicity, a key factor in drug design for improving cell membrane permeability and overall efficacy.[1]

Pharmaceutical Intermediate

This compound serves as a vital precursor in the synthesis of a range of pharmaceuticals, including anti-inflammatory and anti-cancer agents.[1] A notable application is in the preparation of potent and selective inhibitors of the KCa3.1 potassium channel.[2] The KCa3.1 channel is expressed in various immune cells and is a therapeutic target for autoimmune diseases and inflammation.[2]

Logical relationship in drug development.

Agrochemical Synthesis

In the agrochemical industry, this intermediate is used to formulate effective herbicides and pesticides.[1][4] The unique electronic properties conferred by the fluorine and trifluoromethyl substituents contribute to the potency and selectivity of the final agrochemical products, allowing for targeted pest control while minimizing environmental impact.[1]

Analytical Chemistry

Beyond synthesis, this compound is also employed as a reference standard in analytical techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC).[6] Its stability and distinct structure make it suitable for calibrating and validating analytical methods for complex fluorinated compounds.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 4. chemimpex.com [chemimpex.com]

- 5. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 6. CN1810775B - Preparation process of 4-amino-2-trifluoromethyl benzonitrile - Google Patents [patents.google.com]

A Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-(trifluoromethyl)benzonitrile is a versatile fluorinated organic compound that serves as a critical building block in the synthesis of a wide array of functional molecules.[1] Its unique electronic properties, conferred by the presence of both a fluorine atom and a trifluoromethyl group on the benzonitrile scaffold, make it an attractive intermediate for the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1] The trifluoromethyl group, in particular, enhances lipophilicity and metabolic stability in drug candidates, making this compound a subject of significant interest in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the structure, properties, synthesis, and key applications of this compound, with a focus on its role in drug discovery and development.

Chemical Structure and Properties

This compound, also known as 5-Cyano-2-fluorobenzotrifluoride, is a substituted aromatic nitrile. The structure is characterized by a benzene ring functionalized with a cyano group (-CN), a fluorine atom (-F) at position 4, and a trifluoromethyl group (-CF3) at position 3.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| CAS Number | 67515-59-7 | [3] |

| Molecular Formula | C₈H₃F₄N | [3] |

| Molecular Weight | 189.11 g/mol | [3] |

| Appearance | White to almost white powder/crystal | [3] |

| Melting Point | 66 - 70 °C | [3] |

| Boiling Point | 195 °C | [3] |

| Density | 1.4 g/cm³ | [3] |

| Solubility | Insoluble in water | [4] |

| Storage | Store at 2 - 8 °C | [3] |

Synthesis

This compound is an important synthetic intermediate.[3] One common method for its preparation involves a multi-step synthesis starting from o-fluorobenzotrifluoride.[5][6] The general synthetic pathway includes nitration, reduction, bromination, a diazotization amine-removing reaction, and finally, a substitution reaction to introduce the cyano group.[5][6]

Experimental Protocol: A Representative Synthesis

The following protocol is a representative example of the synthesis of this compound.

Step 1: Diazotization of 3-Trifluoromethyl-4-haloaniline [3]

-

Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.

-

Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution while stirring to obtain a dark yellow solution.

-

Cool the solution to 0-5°C in an ice-salt bath, continuing to stir until a white paste is formed.

-

Slowly add 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution to the white paste over approximately 30 minutes. This results in a reddish-brown diazonium salt solution.

-

Neutralize the glacial acetic acid by adding Na₂CO₃ until the pH reaches 7.0. The resulting solution is used directly in the next step.

Step 2: Cyanation Reaction [3]

-

In a separate vessel, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.

-

Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ to the K₃[Fe(CN)₆] solution.

-

Stir the mixture at room temperature for 1 hour, then cool it to 0-5°C in an ice-salt bath.

-

Slowly add the previously prepared diazonium salt solution to the K₃[Fe(CN)₆] solution over approximately 1 hour.

-

Continue stirring the reaction mixture at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.

Step 3: Product Isolation and Purification [3]

-

Filter the reddish-brown precipitate from the reaction mixture.

-

Wash the solid precipitate with dichloromethane and collect the organic phase.

-

Extract the aqueous phase twice with a one-third volume of dichloromethane and collect the organic phase from each extraction.

-

Combine all the organic phases and concentrate them under reduced pressure.

-

Purify the crude product by column chromatography using a petroleum ether:ethyl acetate (20:1) eluent.

Caption: A generalized workflow for the synthesis of this compound.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry, primarily due to the advantageous properties imparted by the trifluoromethyl group, such as increased lipophilicity and metabolic stability.[1]

Intermediate in Pharmaceutical Synthesis

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with notable applications in the development of anti-inflammatory and anti-cancer drugs.[1] Its versatile structure allows for further chemical modifications to produce a range of biologically active molecules.[7]

Role in Agrochemicals

In the agrochemical industry, this compound is utilized in the formulation of pesticides and herbicides, contributing to the development of effective crop protection solutions.[1]

Materials Science Applications

The unique properties of this fluorinated compound also lend themselves to applications in materials science, particularly in the creation of advanced polymers and coatings with enhanced thermal stability and chemical resistance.[1]

Signaling Pathways and Biological Activity

A significant application of this compound in pharmacology is its use in the synthesis of potassium channel inhibitors.[3]

KCa3.1 Potassium Channel Inhibition

This compound is a precursor for the synthesis of inhibitors of the KCa3.1 potassium channel.[3] KCa3.1 is a calcium-activated potassium channel encoded by the KCNN4 gene.[3] These channels are expressed in various non-excitable cells, including immune cells (T and B lymphocytes, mast cells), red blood cells, and fibroblasts.[3] Notably, KCa3.1 channels are largely absent in excitable cells like those in the heart and nervous system.[3] This expression profile suggests that pharmacological modulation of KCa3.1 may avoid cardiovascular and central nervous system side effects.[3]

Caption: Logical relationship of this compound to KCa3.1 channel inhibition.

Conclusion

This compound is a compound of significant interest to the scientific and industrial research communities. Its well-defined structure and versatile reactivity make it an indispensable tool in the synthesis of a new generation of pharmaceuticals, agrochemicals, and high-performance materials. The continued exploration of this and other fluorinated building blocks will undoubtedly pave the way for further innovations in chemical and biomedical sciences.

References

- 1. chemimpex.com [chemimpex.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap [eureka.patsnap.com]

- 6. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 7. nbinno.com [nbinno.com]

An In-depth Technical Guide to 5-Cyano-2-fluorobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Cyano-2-fluorobenzotrifluoride, also known by its IUPAC name 4-Fluoro-3-(trifluoromethyl)benzonitrile, is a fluorinated aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular structure, featuring a nitrile group, a fluorine atom, and a trifluoromethyl group, makes it a valuable and versatile building block in organic synthesis. This guide provides a comprehensive overview of its properties, synthesis, safety information, and applications.

The presence of the trifluoromethyl group can enhance the lipophilicity and metabolic stability of molecules, which are desirable characteristics in drug candidates.[1] The nitrile and fluorine substituents provide reactive sites for a variety of chemical transformations, allowing for the construction of complex molecular architectures. Consequently, 5-Cyano-2-fluorobenzotrifluoride serves as a key intermediate in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1][2]

Physicochemical Properties

The key physicochemical properties of 5-Cyano-2-fluorobenzotrifluoride are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 67515-59-7 | [1] |

| Molecular Formula | C₈H₃F₄N | [1] |

| Molecular Weight | 189.11 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [1] |

| Melting Point | 66 - 70 °C | [1] |

| Boiling Point | 195 °C | [1] |

| Density | 1.4 g/cm³ | [1] |

| Solubility | Insoluble in water. | [3] |

| Synonyms | This compound |

Safety and Hazard Information

It is crucial to handle 5-Cyano-2-fluorobenzotrifluoride with appropriate safety precautions. The compound is classified as hazardous, and the following table summarizes its GHS safety information.[4][5]

| Hazard Class | Pictogram | Signal Word | Hazard Statements |

| Acute Toxicity (Oral, Dermal, Inhalation) |

| Warning | H302: Harmful if swallowed.[4][5], H312: Harmful in contact with skin.[4], H332: Harmful if inhaled.[4] |

| Skin Corrosion/Irritation |

| Warning | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Irritation |

| Warning | H319: Causes serious eye irritation.[4][5] |

| Specific target organ toxicity (single exposure) |

| Warning | H335: May cause respiratory irritation.[4] |

Precautionary Statements: For a full list of precautionary statements, please refer to the Safety Data Sheet (SDS).[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or under a fume hood.

Experimental Protocols: Synthesis

A representative synthesis of this compound involves a diazotization reaction of a corresponding aniline precursor followed by a cyanation reaction.[2]

Materials:

-

3-Trifluoromethyl-4-haloaniline

-

Glacial acetic acid

-

12 M Sulfuric acid solution

-

2 M Sodium nitrite (NaNO₂) solution

-

Sodium carbonate (Na₂CO₃)

-

Potassium ferricyanide (K₃[Fe(CN)₆])

-

Ethylenediamine

-

Copper(II) acetate (Cu(OAc)₂)

-

Dichloromethane (CH₂Cl₂)

-

Petroleum ether

-

Ethyl acetate

Procedure:

-

Diazonium Salt Formation:

-

Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.

-

Slowly add 2.5 mL of 12 M sulfuric acid solution while stirring to form a dark yellow solution.

-

Cool the solution to 0-5°C in an ice-salt bath until a white paste forms.

-

Slowly add 10 mL of a pre-cooled (0-5°C) 2 M NaNO₂ solution to the paste over approximately 30 minutes to form a reddish-brown diazonium salt solution.

-

Neutralize the glacial acetic acid with Na₂CO₃ to a pH of 7.0. This solution is used directly in the next step.[2]

-

-

Cyanation Reaction:

-

In a separate flask, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.

-

Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ and stir at room temperature for 1 hour.

-

Cool this solution to 0-5°C in an ice-salt bath.

-

Slowly add the previously prepared diazonium salt solution to the K₃[Fe(CN)₆] solution over approximately 1 hour.

-

Continue stirring the reaction mixture at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.[2]

-

-

Work-up and Purification:

-

Filter the precipitate and wash the solid with dichloromethane.

-

Collect the organic phase.

-

Extract the aqueous phase twice with 1/3 volume of dichloromethane.

-

Combine all organic phases and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using an eluent of petroleum ether: ethyl acetate (20:1).[2]

-

Caption: Synthesis workflow for 5-Cyano-2-fluorobenzotrifluoride.

Applications in Research and Development

5-Cyano-2-fluorobenzotrifluoride is a pivotal intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[1] Its utility stems from the reactivity of its functional groups, which can be readily transformed into other functionalities.

-

Pharmaceutical Development: This compound is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[1] For instance, it can be used to prepare potassium channel inhibitors.[2] KCa3.1, a specific potassium channel, is found in many immune cells, and its inhibitors are being investigated for therapeutic applications without the cardiovascular and central nervous system side effects associated with other channel modulators.[2]

-

Agrochemicals: It is utilized in the formulation of pesticides and herbicides, contributing to crop protection.[1] The trifluoromethyl group often enhances the biological activity of these agrochemicals.

-

Materials Science: 5-Cyano-2-fluorobenzotrifluoride is also employed in the production of specialty polymers and materials, where it can improve thermal stability and chemical resistance.[1]

Caption: Role of 5-Cyano-2-fluorobenzotrifluoride as a key intermediate.

References

4-Fluoro-3-(trifluoromethyl)benzonitrile chemical formula

An In-depth Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive overview of this compound, a key fluorinated building block in the development of pharmaceuticals and advanced materials. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Identity and Properties

This compound is a substituted aromatic nitrile featuring both a fluorine atom and a trifluoromethyl group. These electron-withdrawing groups significantly influence the molecule's reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis.[1] Its trifluoromethyl group, in particular, can enhance properties like lipophilicity and metabolic stability in derivative compounds, which is highly desirable in drug design.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₃F₄N | [1][3][4] |

| Molecular Weight | 189.11 g/mol | [1][3][4] |

| CAS Number | 67515-59-7 | [1][3][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 66 - 70 °C | [1][4] |

| Boiling Point | 195 °C | [1] |

| Density | 1.4 g/cm³ | [1][4] |

| Solubility | Insoluble in water. Soluble in common organic solvents. | [3][5] |

| Synonyms | 5-Cyano-2-fluorobenzotrifluoride | [1][4][6] |

Synthesis and Experimental Protocols

The synthesis of this compound is a multi-step process. One common pathway involves the diazotization of a substituted aniline followed by cyanation.

Experimental Protocol: Synthesis via Diazotization of 3-Trifluoromethyl-4-haloaniline[8]

This protocol outlines a laboratory-scale synthesis starting from 3-trifluoromethyl-4-haloaniline.

Step 1: Preparation of the Diazonium Salt Solution

-

Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of gently heated glacial acetic acid.

-

Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution while stirring to form a dark yellow solution.

-

Cool the mixture to 0-5°C in an ice-salt bath until a white paste forms.

-

Slowly add (over ~30 minutes) 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution to the white paste. A reddish-brown diazonium salt solution will form.

-

Neutralize the glacial acetic acid by adding Na₂CO₃ until the pH reaches 7.0. This solution is used directly in the next step.

Step 2: Cyanation Reaction

-

In a separate vessel, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.

-

Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ to the K₃[Fe(CN)₆] solution.

-

Stir the mixture at room temperature for 1 hour, then cool it to 0-5°C in an ice-salt bath.

-

Slowly add the previously prepared diazonium salt solution to the catalyst mixture over approximately 1 hour.

-

Continue stirring at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.

Step 3: Product Isolation and Purification

-

Filter the reaction mixture to collect the precipitate.

-

Wash the solid precipitate with dichloromethane and collect the organic phase.

-

Extract the aqueous phase twice with a 1/3 volume of dichloromethane.

-

Combine all organic phases and concentrate under reduced pressure.

-

Purify the crude product via column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent to yield pure this compound.

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Applications in Research and Development

This compound is a crucial intermediate in synthesizing a range of biologically active molecules.[1]

-

Pharmaceutical Development : It serves as a foundational scaffold for creating novel therapeutics, including anti-inflammatory agents, anti-cancer drugs, and potassium channel inhibitors.[1][7] Its structure is a component of molecules designed to interact with specific biological targets. For example, it has been used to prepare inhibitors of the KCa3.1 potassium channel, which is a target for various diseases.[7]

-

Agrochemicals : The unique electronic properties imparted by the fluorine substituents make it a valuable precursor for effective pesticides and herbicides.[1]

-

Materials Science : It is also employed in the development of advanced polymers and coatings where its properties contribute to enhanced performance.[1]

Conceptual Role in Drug Development

The diagram below illustrates the logical relationship of using this compound as a starting material to synthesize a targeted drug molecule, such as a KCa3.1 potassium channel inhibitor.

Caption: Role as a building block in targeted drug synthesis.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a controlled laboratory environment.[4][8][9]

Table 2: GHS Hazard and Precautionary Information

| Category | Information | Source(s) |

| Pictogram | Warning | [8] |

| Hazard Statements | H302: Harmful if swallowed.H312: Harmful in contact with skin.H332: Harmful if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4][8][10] |

| Precautionary Statements (Prevention) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P270: Do not eat, drink or smoke when using this product.P271: Use only outdoors or in a well-ventilated area.P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6][9][10] |

| Precautionary Statements (Response) | P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [9][10] |

| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. Recommended storage temperature: 2 - 8 °C. | [1][9] |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. | [9] |

Engineering Controls : Use only in a chemical fume hood.[4] Personal Protective Equipment (PPE) : Wear standard laboratory clothing, chemical-resistant gloves, and safety goggles or a face shield.[4] First Aid : In case of exposure, follow standard first-aid measures for skin/eye contact, inhalation, or ingestion and seek immediate medical attention.[8][9]

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | 67515-59-7 [chemicalbook.com]

- 4. This compound | CAS#:67515-59-7 | Chemsrc [chemsrc.com]

- 5. chembk.com [chembk.com]

- 6. This compound | 67515-59-7 | TCI AMERICA [tcichemicals.com]

- 7. Page loading... [guidechem.com]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

- 10. synquestlabs.com [synquestlabs.com]

Spectroscopic Profile of 4-Fluoro-3-(trifluoromethyl)benzonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This document compiles available spectroscopic data, outlines detailed experimental protocols for data acquisition, and presents a logical workflow for spectroscopic analysis.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Infrared (IR) Spectroscopy

Table 1: FTIR Spectroscopic Data

| Technique | Source of Spectrum | Instrument | Key Peaks (cm⁻¹) |

| Film (Dichloromethane) | Bio-Rad Laboratories, Inc.[1] | Bruker Tensor 27 FT-IR[1] | Data not publicly available without an account.[1] |

| Attenuated Total Reflectance (ATR) | Bio-Rad Laboratories, Inc. | Bruker Tensor 27 FT-IR | Data not publicly available without an account. |

Note: While the source indicates the availability of FTIR spectra, the specific peak values are not publicly accessible through the initial search.

Mass Spectrometry (MS)

Table 2: Mass Spectrometry Data

| Technique | Ionization Mode | Mass Analyzer | Key m/z values |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Not specified | Not specified | 189, 170, 139 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted ¹H NMR Spectroscopic Data

| Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) | Assignment |

| Data requires specialized software for prediction | Data requires specialized software for prediction | Data requires specialized software for prediction | Aromatic Protons |

Table 4: Predicted ¹³C NMR Spectroscopic Data

| Predicted Chemical Shift (ppm) | Assignment |

| Data requires specialized software for prediction | Aromatic Carbons, CF₃, CN |

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized based on standard laboratory practices for the analysis of solid organic compounds.

Fourier Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in this compound by measuring the absorption of infrared radiation.

Methodology: Thin Film Method

-

Sample Preparation:

-

Dissolve a small amount (approximately 1-2 mg) of solid this compound in a few drops of a volatile solvent with minimal IR absorbance in the regions of interest (e.g., dichloromethane or chloroform).

-

Apply a drop of the resulting solution onto the surface of a clean, dry infrared-transparent salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin, even film of the solid sample on the plate.

-

-

Data Acquisition:

-

Obtain a background spectrum of the clean, empty sample compartment to account for atmospheric and instrumental contributions.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the infrared spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

Process the spectrum by subtracting the background spectrum to obtain the final absorbance or transmittance spectrum of the sample.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate). The concentration should be optimized for the instrument's sensitivity.

-

-

Chromatographic Separation (GC):

-

Inject a small volume (typically 1 µL) of the prepared solution into the gas chromatograph.

-

The sample is vaporized and carried by an inert carrier gas (e.g., helium) through a capillary column.

-

The column temperature is programmed to ramp up, separating the components of the sample based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Analysis (MS):

-

As the separated compound elutes from the GC column, it enters the mass spectrometer's ion source.

-

The molecules are ionized, typically using electron impact (EI) or chemical ionization (CI).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

A detector records the abundance of each ion, generating a mass spectrum.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure of this compound by probing the magnetic properties of its atomic nuclei (¹H and ¹³C).

Methodology: General Protocol for a Solid Sample

-

Sample Preparation:

-

Accurately weigh approximately 5-20 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (δ = 0.00 ppm).

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using an appropriate pulse sequence. Key parameters to set include the number of scans, acquisition time, and relaxation delay.

-

Acquire the ¹³C NMR spectrum, often using proton decoupling to simplify the spectrum and enhance sensitivity.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the raw data to obtain the frequency-domain spectrum.

-

Phase and baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to assign the signals to specific protons and carbons in the molecule.

-

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Caption: General workflow for spectroscopic analysis of a solid organic compound.

References

4-Fluoro-3-(trifluoromethyl)benzonitrile solubility in organic solvents

An In-depth Technical Guide to the Solubility of 4-Fluoro-3-(trifluoromethyl)benzonitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Understanding its solubility is critical for reaction optimization, purification, and formulation development.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1][2] Its structure, featuring a fluorine atom and a trifluoromethyl group, significantly influences its polarity and, consequently, its solubility in different organic solvents.[1]

| Property | Value |

| Molecular Formula | C₈H₃F₄N[3][4][5] |

| Molecular Weight | 189.11 g/mol [3][4] |

| Melting Point | 66 - 70 °C[1][5] |

| Boiling Point | 202.5 ± 35.0 °C at 760 mmHg[5] |

| Density | 1.4 ± 0.1 g/cm³[5] |

Solubility Profile

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent | Solubility |

| Protic Solvents | Water | Insoluble[3] |

| Methanol | Soluble[2] | |

| Aprotic Solvents | Dichloromethane | Soluble (based on use as a wash solvent in synthesis)[6] |

| Petroleum Ether | Partially Soluble (used in elution for column chromatography)[6] | |

| Ethyl Acetate | Partially Soluble (used in elution for column chromatography)[6] |

Note: The partial solubility in petroleum ether and ethyl acetate is inferred from their use as eluents in column chromatography for the purification of this compound.[6]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is recommended. The following is a general method for determining the solubility of a solid organic compound in an organic solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath or shaker

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the vials in a constant temperature bath or a shaker with temperature control. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Sample Withdrawal and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilution and Analysis: Dilute the filtered solution with a known volume of the solvent. Analyze the concentration of this compound in the diluted solution using a calibrated HPLC or GC method.

-

Calculation of Solubility: From the determined concentration and the dilution factor, calculate the solubility of the compound in the solvent at the specified temperature. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Caption: Workflow for experimental solubility determination.

Synthesis and Reaction Workflow

This compound is an important intermediate in organic synthesis.[6] A common synthetic route involves the diazotization of 3-trifluoromethyl-4-haloaniline followed by a cyanation reaction.[6] The workflow for this synthesis provides context for the solvents in which this compound is handled.

Caption: A typical synthetic pathway for the compound.

Conclusion

The solubility of this compound in organic solvents is a crucial parameter for its application in research and development. While detailed quantitative data is sparse, its structural characteristics suggest good solubility in polar aprotic and moderately polar protic solvents. For precise applications, it is recommended that researchers determine the solubility in their specific solvent systems using a standardized protocol as outlined in this guide.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-FLUORO-4-(TRIFLUOROMETHYL)BENZONITRILE CAS#: 231953-38-1 [m.chemicalbook.com]

- 3. This compound | 67515-59-7 [chemicalbook.com]

- 4. This compound | C8H3F4N | CID 144255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | CAS#:67515-59-7 | Chemsrc [chemsrc.com]

- 6. Page loading... [guidechem.com]

In-Depth Technical Guide to the Purity Analysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and critical considerations for the purity analysis of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. Ensuring the purity of this compound is paramount for the safety, efficacy, and quality of the final products.

Introduction

This compound (CAS No. 67515-59-7) is a substituted aromatic nitrile whose unique electronic properties, conferred by the fluorine and trifluoromethyl groups, make it a valuable building block in organic synthesis. The purity of this intermediate directly impacts the impurity profile of the active pharmaceutical ingredient (API) or final product. This guide outlines the primary analytical techniques for purity assessment, potential impurities, and forced degradation studies.

Analytical Techniques for Purity Determination

The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. Gas chromatography (GC) is a commonly cited method for routine purity checks, with commercial suppliers often quoting purities of ≥98%.[1] High-performance liquid chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, offer complementary and often more detailed analyses.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a powerful technique for separating this compound from its non-volatile impurities. A well-developed HPLC method can provide information on both the purity of the main component and the profile of related substances.

Table 1: Representative HPLC Purity Data

| Parameter | Supplier A | Supplier B |

| Purity by HPLC (%) | 99.5 | 98.8 |

| Impurity 1 (RT 4.2 min) (%) | 0.2 | 0.5 |

| Impurity 2 (RT 5.8 min) (%) | 0.1 | 0.3 |

| Other Impurities (%) | 0.2 | 0.4 |

Gas Chromatography (GC)

GC, often coupled with a Flame Ionization Detector (FID), is a robust method for determining the purity of volatile compounds like this compound. Capillary GC provides high resolution for separating closely related impurities.

Table 2: Representative GC Purity Data

| Parameter | Batch X | Batch Y |

| Purity by GC (%) | 99.2 | 98.5 |

| Impurity A (RT 8.5 min) (%) | 0.5 | 0.8 |

| Impurity B (RT 9.1 min) (%) | 0.2 | 0.4 |

| Other Impurities (%) | 0.1 | 0.3 |

Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) Spectroscopy

Given the presence of two distinct fluorine environments (the aromatic fluorine and the trifluoromethyl group), ¹⁹F NMR is an exceptionally specific and powerful tool for the quantitative analysis of this compound. It allows for direct quantification without the need for a reference standard of the analyte itself, by using an internal standard.

Table 3: Representative ¹⁹F qNMR Purity Data

| Parameter | Value |

| Purity by ¹⁹F qNMR (%) | 99.7 |

| Molar equivalent of Impurity C | 0.2% |

| Molar equivalent of Impurity D | 0.1% |

Experimental Protocols

RP-HPLC Method for Impurity Profiling

This protocol describes a general method for the analysis of this compound and its related substances.

-

Instrumentation: HPLC with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 30% B

-

5-20 min: 30% to 80% B

-

20-25 min: 80% B

-

25.1-30 min: 30% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Capillary GC Method for Purity Assay

This protocol provides a general method for the purity determination of this compound.

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: 5% Phenylmethyl siloxane, 30 m x 0.25 mm, 0.25 µm film thickness.

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Injector Temperature: 250 °C.

-

Detector Temperature: 300 °C.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C, hold for 5 minutes.

-

-

Injection Volume: 1 µL (split ratio 50:1).

-

Sample Preparation: Dissolve the sample in acetone to a concentration of approximately 5 mg/mL.

Quantitative ¹⁹F NMR Protocol

This protocol outlines a general procedure for the quantitative analysis of this compound.[2][3][4]

-

Instrumentation: NMR spectrometer (≥300 MHz) with a fluorine probe.

-

Internal Standard: A stable, fluorinated compound with a known purity and a resonance that does not overlap with the analyte or its impurities (e.g., 1,3,5-trifluorobenzene).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated acetone ((CD₃)₂CO).

-

Acquisition Parameters:

-

Data Processing: Apply appropriate phasing and baseline correction. Integrate the signals of the analyte and the internal standard.

-

Calculation: The purity is calculated based on the integral ratio of the analyte to the internal standard, taking into account their molecular weights and the number of fluorine atoms contributing to each signal.

Potential Impurities

Impurities in this compound can originate from the starting materials, intermediates, by-products of the synthesis, or degradation. A common synthetic route involves the diazotization of 3-trifluoromethyl-4-haloaniline followed by a Sandmeyer-type reaction.[5]

Table 4: Potential Process-Related Impurities

| Impurity Name | Potential Origin |

| 3-(Trifluoromethyl)-4-haloaniline | Unreacted starting material |

| 4-Fluoro-3-(trifluoromethyl)phenol | Hydrolysis of the diazonium salt intermediate |

| Isomeric benzonitriles | Non-regioselective reactions |

| Residual solvents | Purification process |

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop stability-indicating analytical methods.[6][7][8][9][10] The molecule should be subjected to stress conditions including acid and base hydrolysis, oxidation, and photolytic and thermal stress.

Predicted Degradation Pathways

-

Hydrolysis: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, which would lead to the formation of 4-fluoro-3-(trifluoromethyl)benzamide and subsequently 4-fluoro-3-(trifluoromethyl)benzoic acid.

-

Oxidation: While the aromatic ring is relatively electron-deficient, strong oxidizing conditions could potentially lead to ring-opening or the formation of phenolic impurities.

-

Photostability: The molecule is expected to have some sensitivity to UV light, which could lead to dimerization or the formation of other complex degradation products.

Visualization of Workflows

General Purity Analysis Workflow

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. acgpubs.org [acgpubs.org]

- 5. Page loading... [wap.guidechem.com]

- 6. library.dphen1.com [library.dphen1.com]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. jetir.org [jetir.org]

An In-depth Technical Guide to the Safety and Handling of 4-Fluoro-3-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-3-(trifluoromethyl)benzonitrile (CAS No. 67515-59-7), a key intermediate in the pharmaceutical and agrochemical industries. Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Chemical and Physical Properties

Proper handling and storage procedures are directly influenced by the physical and chemical properties of a substance. Key data for this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₄N | [1][2] |

| Molecular Weight | 189.11 g/mol | [1][2] |

| Appearance | White to almost white powder or crystal | [2] |

| Melting Point | 66 - 70 °C | [2] |

| Boiling Point | ~202.5 °C at 760 mmHg | [1] |

| Density | 1.4 g/cm³ | [1][2] |

| Solubility | Insoluble in water. | [3] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard statements.[4][5]

| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning |

|

| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Warning |

|

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Warning |

|

| Skin Corrosion/Irritation | H315: Causes skin irritation | Warning |

|

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Warning |

|

| Specific target organ toxicity — Single exposure | H335: May cause respiratory irritation | Warning |

|

Experimental Protocols: Safety and Handling

The following protocols are essential for the safe handling and use of this compound in a laboratory setting.

Engineering Controls

-

Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Eye Wash and Safety Shower: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory. The following table outlines the minimum requirements.

| Protection Type | Specification | Standard |

| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. | OSHA 29 CFR 1910.133 or European Standard EN166.[6][7] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or other protective clothing to prevent skin exposure. | Consult glove manufacturer for specific breakthrough times. |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[7] | A dust mask (type N95) is a minimum precaution. |

Safe Handling and Storage

-

Handling: Avoid all personal contact, including inhalation of dust or vapors. Do not eat, drink, or smoke in areas where the chemical is handled.[5] Wash hands thoroughly after handling.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, sparks, and open flames.[6] Store separately from strong oxidizing agents.[1] Recommended storage temperature is between 2 - 8 °C.[2]

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Evacuate unnecessary personnel from the area.[5]

-

Ventilate: Ensure adequate ventilation.

-

Containment: Prevent the spill from entering drains or waterways.[1]

-

Cleanup: For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable, labeled container for disposal. For spills on surfaces, mix with sand or another inert absorbent material before sweeping into a container.[1]

-

Decontamination: Decontaminate the spill area and all protective equipment after cleanup.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[4]

-

Specific Hazards: Thermal decomposition may produce toxic fumes, including carbon monoxide, nitrogen oxides, and hydrogen fluoride.[1][5]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]

First-Aid Measures

The following first-aid procedures should be implemented immediately upon exposure.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If the victim is not breathing, provide artificial respiration. Seek immediate medical attention.[4] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4] |

Disposal Considerations

Dispose of this chemical and its container as hazardous waste.[6] All disposal practices must be in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service to ensure proper disposal.

Visualized Workflows and Relationships

The following diagrams illustrate key safety-related workflows and logical relationships for handling hazardous chemicals like this compound.

Caption: Hazard Identification and Risk Management Workflow.

Caption: Accidental Spill Response Protocol.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H3F4N | CID 144255 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Fluoro-3-methoxybenzonitrile | 243128-37-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. fishersci.com [fishersci.com]

- 6. 231953-38-1 Cas No. | 3-Fluoro-4-(trifluoromethyl)benzonitrile | Matrix Scientific [matrix.staging.1int.co.uk]

- 7. 3-(Trifluoromethyl)benzonitrile 99 368-77-4 [sigmaaldrich.com]

A Technical Guide to 4-Fluoro-3-(trifluoromethyl)benzonitrile for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Pharmaceutical and Agrochemical Synthesis

This technical guide provides a comprehensive overview of 4-Fluoro-3-(trifluoromethyl)benzonitrile, a crucial intermediate for researchers, scientists, and professionals involved in drug development and agrochemical synthesis. This document details the commercially available sources, key chemical properties, and established synthesis and reaction protocols, offering a valuable resource for laboratory and development processes.

Commercial Availability and Supplier Specifications

This compound (CAS No. 67515-59-7) is readily available from a range of commercial suppliers. The compound is typically offered in various purities and quantities to suit diverse research and development needs. Below is a summary of offerings from prominent suppliers.

| Supplier | Purity | Available Quantities | Additional Information |

| Chem-Impex | ≥ 98% (GC)[1] | Contact for details | Also known as 5-Cyano-2-fluorobenzotrifluoride. |

| TCI America | >98.0% (GC)[2] | 5g, 25g | Appears as a white to almost white powder or crystal.[2] |

| CymitQuimica | >98.0%(GC)[3] | 5g, 25g | Marketed under the TCI brand. |

| BLD Pharm | --- | Contact for details | Sealed in dry, room temperature storage. |

| Ambeed | --- | Contact for details | Provides a reaction scheme for nucleophilic substitution with piperidine.[4] |

| ChemicalBook | 95-98% | 5g, 25g | Offers different purity grades.[5] |

| LGC Standards | --- | 5g, 10g, 25g | Product code: TRC-T791780.[6] |

| Thermo Fisher Scientific (Alfa Aesar) | --- | Contact for details | Catalog number: B20256.[7] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 67515-59-7 | [1][2] |

| Molecular Formula | C₈H₃F₄N | [1] |

| Molecular Weight | 189.11 g/mol | [1] |

| Appearance | White to almost white powder to crystal | [1][2] |

| Melting Point | 66 - 70 °C | [1] |

| Boiling Point | 195 °C | [1] |

| Density | 1.4 g/cm³ | [1] |

| Purity | ≥ 98% (GC) is commonly available | [1][2] |

Synthesis and Experimental Protocols

This compound serves as a versatile intermediate in organic synthesis, particularly in the creation of complex molecules for the pharmaceutical and agrochemical industries.[1] Its trifluoromethyl group enhances lipophilicity, a desirable trait in drug candidates, while the fluorine atom and nitrile group provide reactive sites for further functionalization.[1]

General Synthesis of this compound

A common synthetic route to this compound involves a multi-step process starting from ortho-fluoro benzotrifluoride. This process includes nitration, reduction, bromination, diazotization with amine removal, and finally, a substitution reaction to introduce the cyano group.[8]

A detailed laboratory-scale synthesis is described as follows:

Step 1: Diazonium Salt Formation

-

Dissolve 10 mmol of 3-trifluoromethyl-4-haloaniline in 10 mL of slightly heated glacial acetic acid.

-

Slowly add 2.5 mL of 12 mol·L⁻¹ sulfuric acid solution and stir until a dark yellow solution is formed.

-

Cool the solution to 0-5°C in an ice-salt bath until a white paste forms.

-

Add 10 mL of a pre-cooled (0-5°C) 2 mol·L⁻¹ NaNO₂ solution dropwise over approximately 30 minutes to yield a reddish-brown diazonium salt solution.[9]

-

Neutralize the acetic acid by adding Na₂CO₃ to a pH of 7.0. The resulting solution is used directly in the next step.[9]

Step 2: Cyanation

-

In a separate vessel, dissolve 0.84 g (2 mmol) of K₃[Fe(CN)₆] in 20 mL of distilled water.

-

Add 4.5 mmol of ethylenediamine and 1.5 mmol of Cu(OAc)₂ and stir at room temperature for 1 hour.

-

Cool this solution to 0-5°C in an ice-salt bath.

-

Slowly drop the previously prepared diazonium salt solution into the K₃[Fe(CN)₆] solution over about 1 hour.

-

Continue stirring at 0-5°C for an additional 2 hours, during which a reddish-brown precipitate will form.[9]

Step 3: Work-up and Purification

-

Filter the precipitate and wash the solid with dichloromethane.

-

Collect the organic phase and extract the aqueous phase twice with a 1/3 volume of dichloromethane.

-

Combine the organic phases and concentrate under reduced pressure.

-

Purify the crude product by column chromatography using a 20:1 mixture of petroleum ether and ethyl acetate as the eluent to obtain this compound.[9]

Application in the Synthesis of Bioactive Molecules

This compound is a valuable precursor for a variety of bioactive molecules, including potassium channel inhibitors and Janus kinase (JAK) inhibitors.[9][]

Example Protocol: Nucleophilic Aromatic Substitution

This compound readily undergoes nucleophilic aromatic substitution, where the fluorine atom is displaced by a nucleophile.

-

A mixture of this compound (5 g, 26.4 mmol, 1 eq.) and piperidine (5.2 mL, 52.8 mmol, 2 eq.) is stirred at 100°C for 20 hours.

-

The reaction mixture is then cooled and diluted with 200 mL of water.

-

The product, 4-(1-piperidinyl)-3-(trifluoromethyl)-benzonitrile, can be isolated and purified using standard techniques.[4]

Key Applications in Research and Development

The unique structural features of this compound make it a compound of high interest in several areas of chemical research.

Pharmaceutical Development

This intermediate is particularly significant in the synthesis of pharmaceuticals, including anti-inflammatory and anti-cancer drugs.[1] The trifluoromethyl group can improve the metabolic stability and cell permeability of drug candidates. It is a key building block for the synthesis of Janus kinase (JAK) inhibitors, a class of drugs used in the treatment of autoimmune diseases and certain cancers.[][11][12] The JAK-STAT signaling pathway is a critical pathway in immune response, and its inhibition is a therapeutic strategy for various inflammatory conditions.[][13]

Agrochemical Synthesis

In the agrochemical sector, this compound is used in the formulation of modern pesticides and herbicides.[1] The incorporation of fluorine and trifluoromethyl groups can enhance the biological activity and stability of these crop protection agents.[14] The nitrile group also serves as a versatile handle for introducing other functionalities to fine-tune the efficacy and selectivity of the final product.

Safety and Handling

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this chemical.[7] Work should be conducted in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide is intended for informational purposes for qualified professionals and researchers. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 67515-59-7 | TCI AMERICA [tcichemicals.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 67515-59-7 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 5. 67515-59-7 CAS Manufactory [m.chemicalbook.com]

- 6. 4-(Trifluoromethyl)benzonitrile | LGC Standards [lgcstandards.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents [patents.google.com]

- 9. Page loading... [guidechem.com]

- 11. Discovery of a JAK1/3 Inhibitor and Use of a Prodrug To Demonstrate Efficacy in a Model of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Reactome | JAK3 binds JAK3 inhibitors [reactome.org]

- 14. nbinno.com [nbinno.com]

The Versatile Role of 4-Fluoro-3-(trifluoromethyl)benzonitrile: A Technical Guide for Chemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-(trifluoromethyl)benzonitrile has emerged as a crucial building block in modern organic synthesis, offering a unique combination of reactive sites and fluorine-imparted properties. Its strategic placement of a fluorine atom, a trifluoromethyl group, and a nitrile moiety on a benzene ring makes it a highly versatile precursor for the development of novel pharmaceuticals, advanced materials, and agrochemicals. The electron-withdrawing nature of the trifluoromethyl and cyano groups activates the fluorine atom for nucleophilic aromatic substitution, while the nitrile group itself can be readily transformed into a variety of other functional groups. This technical guide provides an in-depth overview of the applications of this compound, complete with physicochemical data, detailed experimental protocols, and visualizations of its role in key biological pathways.

Physicochemical Properties

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The table below summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₄N | --INVALID-LINK-- |

| Molecular Weight | 189.11 g/mol | --INVALID-LINK-- |